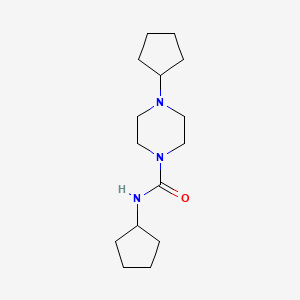![molecular formula C21H25FN2O2 B4774268 1-(2-fluorophenyl)-4-[4-(4-methylphenoxy)butanoyl]piperazine](/img/structure/B4774268.png)
1-(2-fluorophenyl)-4-[4-(4-methylphenoxy)butanoyl]piperazine
Overview
Description
1-(2-fluorophenyl)-4-[4-(4-methylphenoxy)butanoyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmacology and medicinal chemistry. This compound is also known as FUBPB22 and belongs to the class of synthetic cannabinoids.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-4-[4-(4-methylphenoxy)butanoyl]piperazine involves its binding to the cannabinoid receptors CB1 and CB2. This binding leads to the activation of various signaling pathways, which in turn leads to the modulation of various physiological processes such as pain sensation, appetite, and mood regulation.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-4-[4-(4-methylphenoxy)butanoyl]piperazine has been found to have various biochemical and physiological effects. It has been found to have strong analgesic properties, which makes it a potential candidate for the treatment of chronic pain. It has also been found to have appetite-stimulating properties, which makes it a potential candidate for the treatment of anorexia. Additionally, this compound has been found to have anti-inflammatory and antipsychotic properties.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-fluorophenyl)-4-[4-(4-methylphenoxy)butanoyl]piperazine in lab experiments include its strong binding affinity for the cannabinoid receptors CB1 and CB2, which makes it a potential candidate for the development of new drugs. Its ability to modulate various physiological processes such as pain sensation, appetite, and mood regulation also makes it a potential candidate for the treatment of various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are many potential future directions for the study of 1-(2-fluorophenyl)-4-[4-(4-methylphenoxy)butanoyl]piperazine. These include further studies to determine its safety and efficacy as a potential drug candidate. Additionally, there is a need for further studies to determine its potential use in the treatment of various diseases such as cancer, multiple sclerosis, and epilepsy. Further studies are also needed to determine its potential use in the development of new drugs for the treatment of various diseases.
Scientific Research Applications
1-(2-fluorophenyl)-4-[4-(4-methylphenoxy)butanoyl]piperazine has been extensively studied for its potential applications in pharmacology and medicinal chemistry. It has been found to have strong binding affinity for the cannabinoid receptors CB1 and CB2, which are involved in various physiological processes such as pain sensation, appetite, and mood regulation. This compound has also been studied for its potential use in the treatment of various diseases such as cancer, multiple sclerosis, and epilepsy.
properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-4-(4-methylphenoxy)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O2/c1-17-8-10-18(11-9-17)26-16-4-7-21(25)24-14-12-23(13-15-24)20-6-3-2-5-19(20)22/h2-3,5-6,8-11H,4,7,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQMXSGQYADMNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC(=O)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-(4-methylphenoxy)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(1,4-dithiepan-6-yl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4774190.png)

![4-({2-methoxy-6-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4774215.png)
![methyl 4-({[2-(4-morpholinylcarbonyl)phenyl]amino}carbonyl)benzoate](/img/structure/B4774217.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4774225.png)
![methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4774233.png)
![3-methyl-5-(trifluoromethyl)-1-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4774235.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4774237.png)
![ethyl 1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B4774245.png)
![7-(4-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-1-piperazinyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B4774252.png)

![4-ethyl-2-[4-(4-fluorophenyl)-3-methyl-5-isoxazolyl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol](/img/structure/B4774261.png)
![6-cyclopropyl-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4774274.png)
![2,4,5-trimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4774280.png)